molecular formula C10H6FN5O B1403088 5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol CAS No. 1330044-14-8

5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Cat. No. B1403088
M. Wt: 231.19 g/mol
InChI Key: WSFYDHDOIJTARJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is an organic compound with various biological properties. It is a part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These compounds have simpler and greener synthetic methodologies and tunable photophysical properties .


Synthesis Analysis

The synthesis of these compounds involves a simpler and greener methodology compared to those of BODIPYS . The synthetic access methodologies allow structural diversity .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is C10H6FN5O, and its molecular weight is 231.19 g/mol. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The chemical reactions of these compounds involve changes in the dipole moment. For instance, compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an electron-donating group (EDG) in the same position .


Physical And Chemical Properties Analysis

These compounds have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . They also show good solid-state emission intensities . Their stability under exposure to extreme pH was studied and the behavior was followed by the relative fluorescence intensity .

Scientific Research Applications

1. Medicinal Chemistry and Drug Development

  • Pyrazolo[1,5-a]pyrimidines, structurally related to 5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol, have been extensively studied for their medicinal properties. They are reported as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. Some compounds within this class have demonstrated potent in vitro growth inhibition of M.tb, highlighting their potential in medicinal chemistry and drug development (Sutherland et al., 2022).
  • Additionally, pyrazolo[1,5-a]pyrimidines have shown promise in neuroinflammation imaging. Novel derivatives closely related to the compound were synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker for neuroinflammatory processes. These compounds, including fluoroalkyl and fluoroalkynyl analogues, exhibited subnanomolar affinity for TSPO and were used to produce in vivo PET-radiotracers for neuroinflammation (Damont et al., 2015).

2. Synthesis and Structural Analysis

  • The synthesis of fluorinated pyrazolo[1,5-a]pyrimidines and related compounds has been a significant area of research, providing insights into their structural properties and potential applications. For instance, a convenient synthesis method for novel 3-fluoro pyrazolo[1,5-a]pyrimidines analogues has been developed, demonstrating the versatility and potential of these compounds in various scientific applications (Bel Abed et al., 2013).

3. Antifungal and Antimicrobial Properties

  • Pyrazolo[1,5-a]pyrimidines derivatives have shown promising antifungal and antimicrobial activities. A study under microwave radiation explored the synthesis of these compounds and evaluated their antifungal abilities against several phytopathogenic fungi. Some of the synthesized compounds exhibited significant antifungal properties, indicating their potential in developing new antifungal agents (Zhang et al., 2016).

4. Potential in Cancer Research

  • Research on pyrazolo[1,5-a]pyrimidines has also extended to cancer imaging and treatment. For example, 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for tumor imaging using positron emission tomography (PET). These studies highlight the potential of such compounds in diagnostic imaging and possibly targeted cancer therapy (Xu et al., 2012).

Future Directions

The future directions of the research on these compounds could involve further exploration of their optical applications. Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G , suggesting potential for further development in this area.

properties

IUPAC Name

5-fluoro-2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN5O/c11-7-4-13-9(15-10(7)17)6-3-14-16-2-1-12-5-8(6)16/h1-5H,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFYDHDOIJTARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C3=NC=C(C(=O)N3)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

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